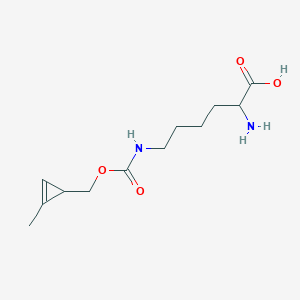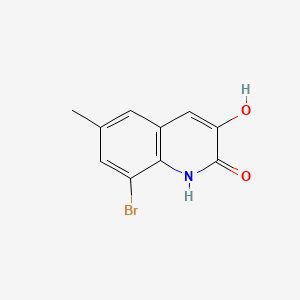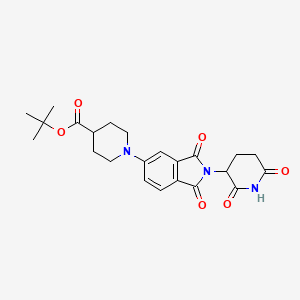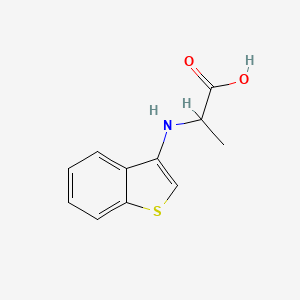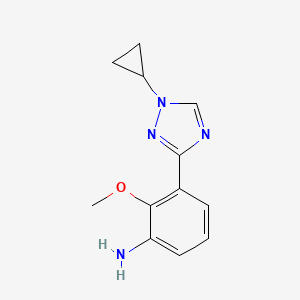
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol This compound features a benzenamine core substituted with a cyclopropyl-1H-1,2,4-triazol-3-yl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline typically involves the following steps:
Formation of the Cyclopropyl-1H-1,2,4-triazole Ring: This step involves the reaction of cyclopropylamine with a suitable precursor to form the cyclopropyl-1H-1,2,4-triazole ring.
Coupling with 2-Methoxyaniline: The cyclopropyl-1H-1,2,4-triazole intermediate is then coupled with 2-methoxyaniline under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-chloroaniline
- 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-fluoroaniline
- 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-hydroxyaniline
Uniqueness
3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to its analogs, making it valuable for various applications.
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
3-(1-cyclopropyl-1,2,4-triazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C12H14N4O/c1-17-11-9(3-2-4-10(11)13)12-14-7-16(15-12)8-5-6-8/h2-4,7-8H,5-6,13H2,1H3 |
InChIキー |
HHILWSAQMZEHAZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1N)C2=NN(C=N2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


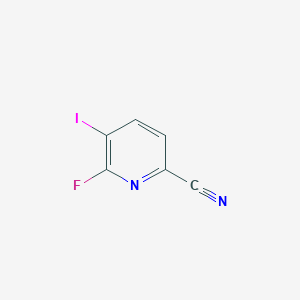
![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
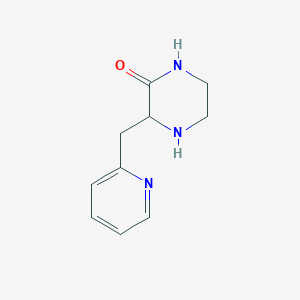
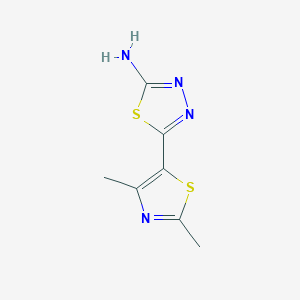
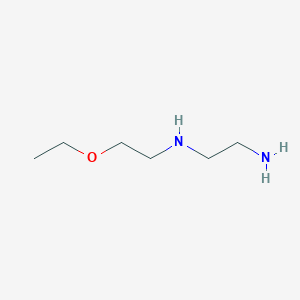
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
